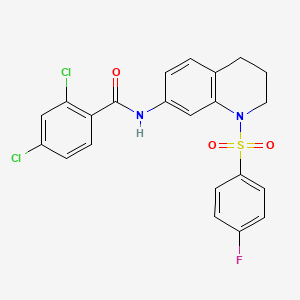

2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Descripción

This compound features a benzamide core substituted with 2,4-dichloro groups, linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with a 4-fluorophenylsulfonyl moiety.

Propiedades

IUPAC Name |

2,4-dichloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2FN2O3S/c23-15-4-10-19(20(24)12-15)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-5-16(25)6-9-18/h3-10,12-13H,1-2,11H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZPUWPSCQIOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonyl and benzamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and couplings occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or reduce the quinoline ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: The compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The quinoline ring may intercalate with DNA or interact with cellular membranes, affecting cellular processes. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Benzamide Derivatives

4-Bromo-N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide

- Structural Difference : Bromine replaces the 2,4-dichloro substitution on the benzamide.

- No activity data is provided, but halogen size often correlates with target selectivity .

2,4-Difluoro-N-(1-(4-Fluorophenyl)sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide

- Structural Difference : Difluoro substitution on the benzene ring and a sulfonamide linker instead of benzamide.

- Activity : Acts as a RORγ inverse agonist with IC50 <1 μmol/L. The sulfonamide group and fluorine’s electronegativity may enhance potency compared to benzamide-based analogs .

2-Chloro-6-Fluoro-N-(1-(4-Fluorophenyl)sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide

- Structural Difference: Mono-chloro and mono-fluoro substitution at positions 2 and 6 on the benzamide.

- Activity : RORγ inverse agonist with IC50 <15 μmol/L. The asymmetric halogen placement likely reduces potency compared to 2,4-dichloro derivatives, highlighting the importance of substitution symmetry for optimal binding .

Table 1: Comparison of Halogen-Substituted Analogs

Sulfonyl Group Variations

Morpholine/Piperidine-Substituted Tetrahydroquinoline Derivatives

- Structural Difference : Morpholine or piperidine groups replace the 4-fluorophenylsulfonyl moiety.

- Implications : These substituents introduce basic nitrogen atoms, which may improve solubility but reduce selectivity for sulfonyl-dependent targets like RORγ. For example, morpholine-substituted analogs (e.g., 10e–10g in ) prioritize mTOR inhibition over nuclear receptor modulation .

Compounds with Alternative Sulfonyl Substituents

Activity Trends in RORγ Modulation

- High-Potency Analogs : The 2,4-difluoro sulfonamide (IC50 <1 μmol/L) and a spirocyclic acetamide (EC50 <30 μmol/L) demonstrate that electron-withdrawing groups and rigid scaffolds enhance RORγ inhibition .

- Target Compound Hypothesis : The 2,4-dichloro benzamide may exhibit intermediate potency (hypothetically 1–10 μmol/L) due to balanced electronegativity and steric bulk. However, the absence of a sulfonamide linker (as in ’s high-potency analogs) could limit activity.

Actividad Biológica

2,4-Dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has gained attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H17Cl2F N2O2S

- Molecular Weight : 387.31 g/mol

- IUPAC Name : 2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

The compound features dichloro and fluorophenyl groups along with a sulfonamide linkage that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study on sulfonamide derivatives demonstrated that modifications in the structure led to enhanced antiproliferative effects against breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Research indicates:

- In Vitro Studies : Compounds similar to 2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial folate synthesis pathways.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/ED50 | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5 µM | Apoptosis via caspase activation |

| Antimicrobial | E. coli | 15 µg/mL | Inhibition of folate synthesis |

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anticancer Studies : A comparative analysis showed that derivatives with halogen substitutions exhibited enhanced activity against various cancer cell lines compared to their non-halogenated counterparts.

- Antimicrobial Efficacy : Research highlighted that compounds with similar sulfonamide structures demonstrated potent antibacterial effects against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Pharmacokinetics and Toxicology : Preliminary studies suggest a favorable pharmacokinetic profile with moderate toxicity levels in animal models, indicating potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.